molecular formula C9H9N3O B190256 5-amino-1-phenyl-1H-pyrazol-3-ol CAS No. 103755-56-2

5-amino-1-phenyl-1H-pyrazol-3-ol

Cat. No. B190256
CAS RN: 103755-56-2
M. Wt: 175.19 g/mol
InChI Key: ZRFVUVLAEDLCQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-1-phenyl-1H-pyrazol-3-ol is a compound with the molecular formula C9H9N3O and a molecular weight of 175.19 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, and at a temperature between 2-8°C .


Synthesis Analysis

The synthesis of 5-amino-1-phenyl-1H-pyrazol-3-ol and similar compounds often involves the use of 5-amino-pyrazoles as versatile synthetic building blocks . These compounds are used in the construction of diverse heterocyclic or fused heterocyclic scaffolds . The synthesis methods involve a variety of approaches, including conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .


Molecular Structure Analysis

The molecular structure of 5-amino-1-phenyl-1H-pyrazol-3-ol is characterized by a five-membered heterocyclic ring with two adjacent nitrogen atoms . This structure is common in a wide range of synthesized drugs, polymers, dyes, and functional materials .


Chemical Reactions Analysis

5-Amino-1-phenyl-1H-pyrazol-3-ol, like other 5-amino-pyrazoles, can participate in a variety of chemical reactions to form diverse heterocyclic compounds . These reactions include conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .


Physical And Chemical Properties Analysis

5-Amino-1-phenyl-1H-pyrazol-3-ol is a solid substance with a molecular weight of 175.19 . It should be stored in a dark place, under an inert atmosphere, and at a temperature between 2-8°C .

Scientific Research Applications

Structural and Optical Performance Enhancement

The novel compound 5-amino-1-phenyl-1H-pyrazol-3-ol has been synthesized and shown to significantly enhance structural and optical performance. This makes it a promising candidate for applications in materials science, particularly in the development of new materials with improved properties .

Synthesis of Pyrazoloquinolines

This compound plays a role in the synthesis of pyrazoloquinolines, which are important in medicinal chemistry for their potential therapeutic applications. The reaction involving 5-aminopyrazoles is crucial for creating these compounds .

Antileishmanial and Antimalarial Activity

There is evidence of the compound’s effectiveness in antileishmanial and antimalarial activities. A molecular simulation study justified its potent in vitro activity against certain parasites, making it a valuable compound in the development of new treatments for these diseases .

Cancer Research

In cancer research, derivatives of this compound have been synthesized and studied for their effects on cancer cells. They have been observed to induce apoptosis and prevent cell cycle progression, which is vital for developing new anticancer therapies .

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using the compound only outdoors or in a well-ventilated area .

Future Directions

5-Amino-pyrazoles, including 5-amino-1-phenyl-1H-pyrazol-3-ol, have proven to be a class of fascinating and privileged organic tools for the construction of diverse heterocyclic or fused heterocyclic scaffolds . They have diverse applications, especially in the field of pharmaceutics and medicinal chemistry . Therefore, future research may focus on preparing this functional scaffold and finding new and improved applications .

properties

IUPAC Name

3-amino-2-phenyl-1H-pyrazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c10-8-6-9(13)11-12(8)7-4-2-1-3-5-7/h1-6H,10H2,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRFVUVLAEDLCQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=CC(=O)N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10990564
Record name 5-Amino-1-phenyl-1H-pyrazol-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10990564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-amino-1-phenyl-1H-pyrazol-3-ol

CAS RN

70373-98-7
Record name NSC266159
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=266159
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Amino-1-phenyl-1H-pyrazol-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10990564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.